molecular formula C10H11NO3 B556290 N-Benzoyl-L-alanine CAS No. 2198-64-3

N-Benzoyl-L-alanine

Cat. No.: B556290
CAS No.: 2198-64-3
M. Wt: 193,2 g/mole
InChI Key: UAQVHNZEONHPQG-ZETCQYMHSA-N
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Biochemical Analysis

Biochemical Properties

N-Benzoyl-L-alanine interacts with several enzymes and proteins. For instance, it is a substrate for the enzyme this compound amidohydrolase, which is found in certain soil bacteria like Corynebacterium equi . This enzyme hydrolyzes this compound, indicating a key role of this compound in certain biochemical reactions .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules at the molecular level. For example, it has been reported that a charge-charge interaction occurs between the amino group on strychnine and a carboxy oxygen atom of this compound .

Metabolic Pathways

This compound is involved in certain metabolic pathways, particularly those involving the enzyme this compound amidohydrolase . Detailed information on the specific metabolic pathways and the enzymes or cofactors it interacts with is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzoyl-L-alanine can be synthesized through the reaction of L-alanine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where L-alanine and benzoyl chloride are reacted under optimized conditions. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-Benzoyl-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Hydrolysis: L-alanine and benzoic acid.

    Amidation: N-substituted amides.

    Reduction: N-benzyl-L-alanine.

Scientific Research Applications

N-Benzoyl-L-alanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-Benzoyl-L-alanine is unique due to its specific interaction with enzymes and its role as a substrate in biochemical studies. Its structure allows for the study of enzyme specificity and the development of enzyme inhibitors .

Properties

IUPAC Name

(2S)-2-benzamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQVHNZEONHPQG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176394
Record name (2S)-2-(Phenylformamido)propanoic acid
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-Benzoylalanine
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CAS No.

2198-64-3
Record name N-Benzoyl-L-alanine
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Record name N-Benzoylalanine
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Record name (2S)-2-(Phenylformamido)propanoic acid
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Record name N-benzoylalanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-Benzoyl-L-alanine in enzymatic studies?

A1: this compound serves as a valuable substrate for investigating the activity and properties of various enzymes. For instance, it's been instrumental in characterizing enzymes like this compound amidohydrolase, found in bacteria like Corynebacterium equi and Pseudomonas putida . These enzymes demonstrate the ability to break down this compound into benzoic acid and the corresponding amino acid. Moreover, studies employing this compound as a substrate have shed light on the kinetic behavior of α-chymotrypsin and the influence of pH on trypsin-catalyzed hydrolysis reactions .

Q2: How does this compound interact with enzymes on a molecular level?

A2: Research suggests that the binding of this compound can occur at distinct sites within certain enzymes. In the case of subtilisin 72, studies utilizing this compound methyl ester revealed the presence of two potential binding sites (denoted as A and B). The specific site of interaction appears to be influenced by the nature of the substrate's acyl group and the leaving group involved in the hydrolysis reaction . This highlights the importance of specific structural features within this compound analogs for their interaction with enzymatic active sites.

Q3: Can you elaborate on the role of this compound in understanding molecular recognition?

A3: this compound plays a key role in unraveling the principles of molecular recognition, particularly in the context of chiral resolution. X-ray crystallography studies have demonstrated its utility in resolving racemic mixtures of amino acids. For example, the crystal structure of the complex formed between this compound and strychnine provided valuable insights into Pasteur's classical method of resolving enantiomers . The observed interactions, including charge-charge interactions and specific van der Waals forces, highlight the crucial role of molecular shape and electronic complementarity in achieving successful chiral recognition.

Q4: Beyond its use in studying enzymes, are there other applications of this compound in scientific research?

A4: Yes, this compound has proven valuable in exploring peptide bond formation in organic solvents. For instance, research has shown that polyethylene glycol-modified papain can catalyze the formation of peptide bonds in benzene using this compound as a building block . This finding suggests potential applications in peptide synthesis and highlights the versatility of this compound in different chemical environments.

Q5: What is the significance of studying the crystal structure of this compound complexes?

A5: Analyzing the crystal structures of this compound complexes with molecules like strychnine and brucine provides crucial information about the mechanisms behind resolving D and L amino acids . These structures illustrate how subtle differences in the three-dimensional arrangements of atoms within these complexes dictate the selectivity and efficiency of chiral recognition processes. This knowledge is fundamental for developing new methods for separating enantiomers, which is crucial in various fields like drug discovery and materials science.

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